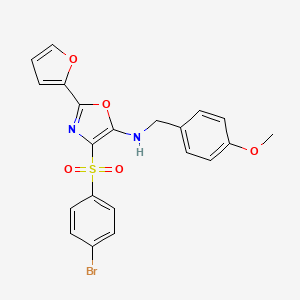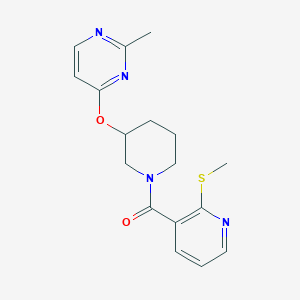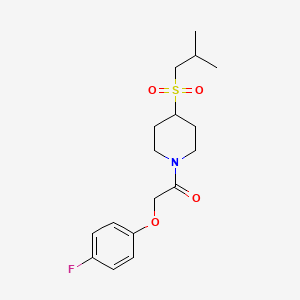
2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone is a synthetic organic compound known for its diverse applications in scientific research. This compound features a fluorophenoxy group and a piperidinyl ethanone moiety, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 4-fluorophenol, which is then reacted with an appropriate halogenated ethanone under basic conditions to form the 4-fluorophenoxy ethanone intermediate.
Piperidine Derivative Synthesis: Separately, piperidine is functionalized with an isobutylsulfonyl group through sulfonylation reactions using reagents like isobutylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the 4-fluorophenoxy ethanone intermediate with the isobutylsulfonyl piperidine derivative. This is typically achieved through nucleophilic substitution reactions under controlled temperature and solvent conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures scalability and consistency in the production process.
化学反応の分析
Types of Reactions
2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorophenoxy group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions, to introduce various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, tetrahydrofuran.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the aromatic ring.
科学的研究の応用
2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The fluorophenoxy group may facilitate binding to hydrophobic pockets in proteins, while the piperidinyl ethanone moiety can interact with active sites or allosteric sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone: Similar structure with a chlorine atom instead of fluorine.
2-(4-Methylphenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone: Contains a methyl group instead of fluorine.
2-(4-Bromophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone: Features a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-Fluorophenoxy)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone imparts unique electronic properties, such as increased electronegativity and potential for forming strong hydrogen bonds. These characteristics can enhance its binding affinity and specificity for certain biological targets compared to its analogs with different substituents.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future applications
特性
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO4S/c1-13(2)12-24(21,22)16-7-9-19(10-8-16)17(20)11-23-15-5-3-14(18)4-6-15/h3-6,13,16H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEWHURATVYTRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2730863.png)
![(3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2730866.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide](/img/structure/B2730867.png)
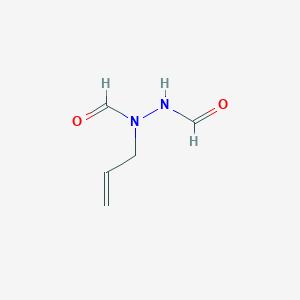
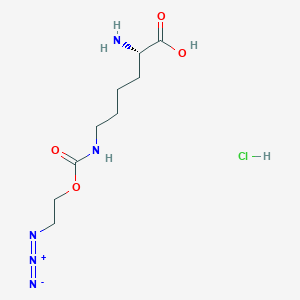
![1-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2730871.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2730872.png)
![5-[1-(butan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2730876.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2730877.png)
![1-(4-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2730879.png)

